Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 105544-62-5
Cat. No.: VC1983018
Molecular Formula: C12H16N2O2S2
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105544-62-5 |
|---|---|
| Molecular Formula | C12H16N2O2S2 |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C12H16N2O2S2/c1-2-16-11(15)9-7-5-3-4-6-8(7)18-10(9)14-12(13)17/h2-6H2,1H3,(H3,13,14,17) |
| Standard InChI Key | QIZMMLSECPIAHV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N |
Introduction
Chemical Structure and Properties
Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate belongs to the benzothiophene class of compounds, featuring a bicyclic structure with a partially hydrogenated benzene ring fused to a thiophene ring. The presence of the carbamothioylamino group (thiourea moiety) at position 2 and an ethyl carboxylate group at position 3 gives this compound unique chemical and biological properties .
The compound is characterized by the following identifiers and properties:
Basic Identifiers
Table 1: Basic identifiers of Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
| Parameter | Value |
|---|---|
| CAS Number | 105544-62-5 |
| Molecular Formula | C₁₂H₁₆N₂O₂S₂ |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source: Data compiled from PubChem and Vulcan Chemical databases
Chemical Identifiers and Structural Representation
The compound can be described using various chemical notation systems that help to uniquely identify it and represent its structure in digital formats:
Table 2: Chemical identifiers for Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C12H16N2O2S2/c1-2-16-11(15)9-7-5-3-4-6-8(7)18-10(9)14-12(13)17/h2-6H2,1H3,(H3,13,14,17) |
| InChIKey | QIZMMLSECPIAHV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N |
| PubChem CID | 748421 |
| DSSTox Substance ID | DTXSID60353701 |
| Wikidata ID | Q82131422 |
Source: Data compiled from PubChem
The compound exhibits moderate solubility in organic solvents and limited solubility in water, which is typical for many thiophene derivatives . The presence of the thiourea moiety enhances its ability to participate in hydrogen bonding and other intermolecular interactions, potentially influencing its biological activity.
Alternative Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and chemical databases:
Table 3: Synonyms for Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
| Synonym |
|---|
| 2-Thioureido-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester |
| Benzo[B]Thiophene-3-Carboxylic Acid, 2-[(Aminothioxomethyl)Amino]-4,5,6,7-Tetrahydro-, Ethyl Ester |
| Ethyl 2-[(aminothioxomethyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
| Ethyl 2-thioureido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
Source: Data compiled from CymitQuimica and PubChem databases
Biological and Pharmaceutical Applications
Benzothiophene derivatives, including Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have attracted considerable interest due to their diverse biological activities.
The presence of the thiourea moiety in Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may contribute to these potential activities, as thiourea derivatives are known to possess various pharmacological properties.
| Cancer Cell Line | Compound 5 (GI50 nM) | Compound 6 (GI50 nM) | Compound 13 (GI50 nM) |
|---|---|---|---|
| MCF7 | 47.8 | 40.2 | <10.0 |
| MDA-MB-231/ATCC | 26.9 | 33.0 | <10.0 |
| HS 578T | 30.0 | 42.7 | <10.0 |
| BT-549 | 28.3 | 36.6 | <10.0 |
| T-47D | >100 | >100 | >100 |
| MDA-MB-468 | na | na | <10.0 |
Source: Data from PMC article on benzothiophene acrylonitrile analogs
These findings suggest that Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may also possess anticancer properties worth investigating, particularly given its structural similarity to these active compounds.
Mechanism of Action
Studies on related benzothiophene compounds indicate that their anticancer activity may be attributed to their interaction with tubulin, leading to disruption of microtubule dynamics and mitotic catastrophe . This mechanism was demonstrated through immunofluorescence staining for beta-tubulin in treated cancer cells, which showed diffuse staining patterns similar to those observed with known antitubulin agents like vinblastine.
The presence of the thiourea group in Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may enhance its ability to form hydrogen bonds with target proteins, potentially contributing to its biological activities.
Structural Comparison with Related Compounds
To better understand the potential properties and applications of Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, it is useful to compare its structure with related compounds.
Comparison with Related Benzothiophene Derivatives
Table 6: Structural comparison of Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with related compounds
| Compound | Key Structural Differences | Potential Functional Implications |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Lacks carbamothioyl group; has free amino group | Simpler reactivity; precursor in synthesis |
| Ethyl 2-[(2-chlorobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Additional 2-chlorobenzoyl group | More complex structure; potentially different biological activity profile |
| Ethyl 2-[(5-chloronaphthalene-1-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Contains 5-chloronaphthalene-1-carbonyl group | Larger molecule; increased lipophilicity; potentially enhanced binding to biological targets |
Sources: Data compiled from PubChem and related databases
The structural variations between these compounds highlight the versatility of the benzothiophene scaffold and its amenability to modification at multiple positions, allowing for the development of compounds with diverse properties and activities.
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